Isavuconazonium
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Overview
Description
Isavuconazonium is a triazole antifungal compound used primarily for the treatment of invasive aspergillosis and mucormycosis . It is a prodrug of isavuconazole, which means it is converted into the active form, isavuconazole, in the body . This compound is known for its high solubility in water, making it suitable for both oral and intravenous administration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of isavuconazonium sulfate involves several steps. One method includes reacting a compound of formula V with a bisulfate ion to obtain this compound sulfate . This method is advantageous due to its stable intermediates, easy separation and purification, simple operations, high reaction yield, and suitability for industrial production .
Industrial Production Methods: Industrial production of this compound sulfate involves the preparation of intermediate compounds, followed by deprotection and ion exchange processes. The final product is obtained through simple purification steps such as recrystallization, filtration, and drying .
Chemical Reactions Analysis
Types of Reactions: Isavuconazonium undergoes hydrolysis in the blood to form isavuconazole . This hydrolysis is facilitated by nonspecific plasma esterases .
Common Reagents and Conditions: The hydrolysis reaction requires the presence of plasma esterases and occurs under physiological conditions .
Major Products Formed: The major product formed from the hydrolysis of this compound is isavuconazole .
Scientific Research Applications
Isavuconazonium has several scientific research applications, particularly in the fields of medicine and pharmacology. It is used to treat invasive fungal infections such as aspergillosis and mucormycosis . Its broad spectrum of activity against various fungi, including yeasts, molds, and dimorphic fungi, makes it a valuable antifungal agent . Additionally, this compound’s favorable pharmacokinetics, excellent bioavailability, and good safety profile make it a suitable candidate for further studies in humans .
Mechanism of Action
Isavuconazonium is converted into isavuconazole in the body, which then inhibits the synthesis of ergosterol, a key component of the fungal cell membrane . This inhibition is achieved by blocking the cytochrome P-450-dependent enzyme lanosterol 14-alpha-demethylase (Erg11p), which is responsible for converting lanosterol to ergosterol . By disrupting the biosynthesis of ergosterol, isavuconazole exerts its antifungal effects .
Comparison with Similar Compounds
- Voriconazole
- Posaconazole
- Itraconazole
Comparison: Isavuconazonium, as a prodrug of isavuconazole, offers several advantages over similar compounds. Unlike voriconazole and posaconazole, this compound does not require a cyclodextrin vehicle for solubilization, reducing the risk of nephrotoxicity . Additionally, this compound has more predictable pharmacokinetics, fewer drug-drug interactions, and improved tolerability compared to voriconazole . These attributes make this compound a valuable alternative for the management of complex fungal infections .
Properties
Key on ui mechanism of action |
Isavuconazonium sulfate is the prodrug of isavuconazole, an azole antifungal. Isavuconazole inhibits the synthesis of ergosterol, a key component of the fungal cell membrane, by inhibiting cytochrome P-450-dependent enzyme lanosterol 14-alpha-demethylase (Erg11p). This enzyme is responsible for the conversion of lanosterol to ergosterol. An accumulation of methylated sterol precursors and a depletion of ergosterol within the fungal cell membrane weaken the membrane structure and function. Mammalian cell demethylation is less sensitive to isavuconazole inhibition. |
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CAS No. |
742049-41-8 |
Molecular Formula |
C35H35F2N8O5S+ |
Molecular Weight |
717.8 g/mol |
IUPAC Name |
[2-[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate |
InChI |
InChI=1S/C35H35F2N8O5S/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3/q+1/t22-,23?,35+/m0/s1 |
InChI Key |
RSWOJTICKMKTER-QXLBVTBOSA-N |
SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O |
Isomeric SMILES |
C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O |
Key on ui other cas no. |
742049-41-8 |
Synonyms |
BAL 8557 BAL-8557 BAL8557 Cresemba isavuconazole isavuconazonium sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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